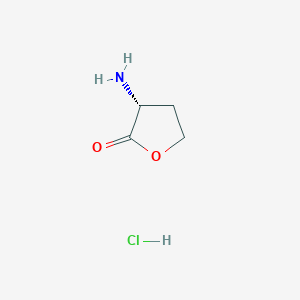
4-Chloro-5-methylbenzene-1,2-diamine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves chlorination processes. For instance, chlorination of 4-methylbenzene-1,2-diamine results in the formation of pentachloro ketone, which can undergo further transformations (Calvert et al., 1992). Similarly, high-pressure reactions involving chlorinated nitrobenzene and diamines can lead to various products (Ibata et al., 1995).
Molecular Structure Analysis
The molecular structure of compounds like 4-Chloro-5-methylbenzene-1,2-diamine often exhibits particular characteristics due to their functional groups. For example, electron diffraction studies have been used to determine the molecular structure of similar chlorinated benzene derivatives (Schei et al., 1984).
Chemical Reactions and Properties
Reactions involving 4-Chloro-5-methylbenzene-1,2-diamine can vary. For instance, reactions with bidentate nucleophiles have been studied, showing different outcomes depending on the nucleophiles used (Heaton et al., 1989).
Physical Properties Analysis
Physical properties of such compounds depend on their molecular structure. For example, crystals of related chlorinated benzene derivatives exhibit specific crystalline structures and molecular orientations, as shown in X-ray analysis studies (Charbonneau & Trotter, 1967).
Applications De Recherche Scientifique
Chlorination and Transformation Products
The chlorination of 4-methylbenzene-1,2-diamine leads to the formation of various chlorinated compounds. These compounds, including pentachloro ketones and hydroxy acids, have been extensively studied for their structural and chemical properties. Such chlorinated derivatives offer potential applications in material science and organic synthesis (Calvert et al., 1992).
Solubility and Viscosity Studies
Research on 4-methylbenzene-1,2-diamine also encompasses its solubility and viscosity properties in different solvents. These studies are crucial in understanding the compound's behavior in various environments, impacting its application in chemical engineering and materials science (Zhu et al., 2014).
Formation of Metal Complexes
The compound forms complexes with metals like palladium and nickel, leading to diverse applications in catalysis and materials chemistry. The synthesis, structural analysis, and computational studies of these complexes provide insights into their potential use in various industrial and research applications (Kargar et al., 2020).
Development of Polymers and Engineering Plastics
Significant research has focused on the synthesis of polymers and engineering plastics using 4-methylbenzene-1,2-diamine derivatives. These materials exhibit excellent solubility, thermal stability, and mechanical strength, making them suitable for high-performance applications in industries like aerospace, electronics, and automotive (Yang & Wei, 2001).
Application in High-Pressure Chemical Reactions
The compound's reactivity under high pressure has been studied, revealing its potential in synthesizing novel chemical structures. These high-pressure reactions can lead to new materials with unique properties, useful in advanced materials science (Ibata et al., 1995).
Fabrication of Gas Separation Membranes
4-Methylbenzene-1,2-diamine derivatives are used in the fabrication of gas separation membranes. These membranes show excellent thermal stability, mechanical strength, and separation efficiency, highlighting their potential in industrial gas separation processes (Dinari et al., 2015).
Safety And Hazards
4-Chloro-5-methylbenzene-1,2-diamine is classified as an eye irritant (Eye Irrit. 2) under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Orientations Futures
Propriétés
IUPAC Name |
4-chloro-5-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-2-6(9)7(10)3-5(4)8/h2-3H,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFKXNBVTNUDSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384253 | |
| Record name | 4-chloro-5-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-methylbenzene-1,2-diamine | |
CAS RN |
63155-04-4 | |
| Record name | 4-chloro-5-methylbenzene-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-4,5-diaminotoluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-(4-Amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B19423.png)
![4,6-dichloro-1H-imidazo[4,5-c]pyridine](/img/structure/B19425.png)





![6-methoxy-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B19439.png)